molecular formula C17H15NO4 B5800582 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid

4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid

Cat. No. B5800582
M. Wt: 297.30 g/mol
InChI Key: QFYMLIJETFVGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid, also known as BPOB, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a synthetic derivative of the natural amino acid tryptophan and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid is not fully understood, but it is thought to involve the inhibition of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately, cell death. Additionally, 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer properties, 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid in lab experiments is its high purity and stability. Additionally, 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research of 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid. One area of interest is in the development of 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid and its potential use in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
In conclusion, 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid is a promising compound with potential applications in various scientific research fields. Its anti-cancer properties, anti-inflammatory and anti-oxidant effects, and potential use in the treatment of diabetes make it a compound of interest for further study. With continued research and development, 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid and its derivatives may prove to be valuable tools in the fight against disease.

Synthesis Methods

The synthesis of 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid involves the reaction of tryptophan with benzoyl chloride and acetic anhydride. The resulting compound is then further reacted with ethyl acetoacetate to obtain 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid. This method has been optimized to produce high yields of 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid with high purity.

Scientific Research Applications

4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. Additionally, 4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid has been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.

properties

IUPAC Name

4-(3-benzoylanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-15(9-10-16(20)21)18-14-8-4-7-13(11-14)17(22)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYMLIJETFVGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787070
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[(3-Benzoylphenyl)amino]-4-oxobutanoic acid

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